molecular formula C18H19N7 B2796278 3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine CAS No. 2380143-96-2

3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine

Cat. No.: B2796278
CAS No.: 2380143-96-2
M. Wt: 333.399
InChI Key: FMZJIXWIFVZYEB-UHFFFAOYSA-N
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Description

3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine core substituted with pyridin-2-yl and piperazin-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine typically involves multi-step procedures. One common method includes the cyclization of appropriate hydrazonoyl chlorides with substituted piperazines in the presence of triethylamine . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyridazine, pyridine, and piperazine moieties makes it a versatile scaffold for drug development and other applications.

Properties

IUPAC Name

3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-14-7-9-20-18(21-14)25-12-10-24(11-13-25)17-6-5-16(22-23-17)15-4-2-3-8-19-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZJIXWIFVZYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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